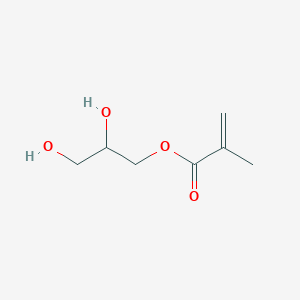

2,3-Dihydroxypropyl methacrylate

Cat. No. B035601

Key on ui cas rn:

5919-74-4

M. Wt: 160.17 g/mol

InChI Key: QRIMLDXJAPZHJE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07138457B2

Procedure details

Into a two phase mixture of 86 g (0.6 mol) of comercial glycidylmethacrylate containing 200 ppm of MEHQ and 500 ml of water is added 2 ml of concentrated sulfuric acid at ambient temperature. After stirring approximately 18 hours, the mixture appeared as a clear homogenous solution. To the resultant solution is added sufficient sodium sulfate to cause separation of an oil. The 2 phase mixture is extracted sequentially with 5 portions of 150 ml each of chloroform and the combined chloroform extracts are dried over solid sodium sulfate. After filtering the solid sodium sulfate, the solvent is removed by evaporation to give 77 g (80%) of glycerol mono-methacrylate as a clear colorless oil. The monomer can be used without further purification or can be further purified by chromatography to separate trace amounts of glycerol di-methacrylate.

[Compound]

Name

comercial

Quantity

86 g

Type

reactant

Reaction Step One

[Compound]

Name

resultant solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

80%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:5][C:6](=[O:10])[C:7]([CH3:9])=[CH2:8])[CH:2]1[O:4][CH2:3]1.C[O:12]C1C=CC(O)=CC=1.S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O>[C:6]([O:5][CH2:1][CH:2]([CH2:3][OH:12])[OH:4])(=[O:10])[C:7]([CH3:9])=[CH2:8] |f:3.4.5|

|

Inputs

Step One

[Compound]

|

Name

|

comercial

|

|

Quantity

|

86 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OC(C(=C)C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

[Compound]

|

Name

|

resultant solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Na+].[Na+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring approximately 18 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separation of an oil

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The 2 phase mixture is extracted sequentially with 5 portions of 150 ml each of chloroform

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined chloroform extracts are dried over solid sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtering the solid sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent is removed by evaporation

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OCC(O)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 77 g | |

| YIELD: PERCENTYIELD | 80% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |